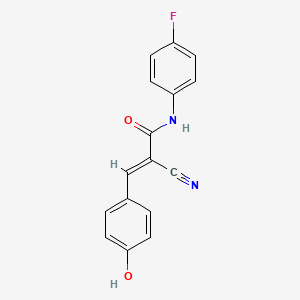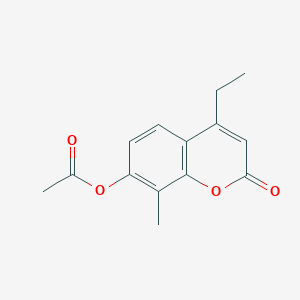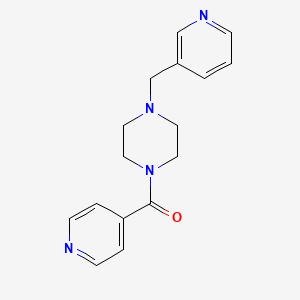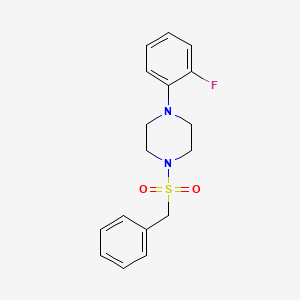
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as Bruton's tyrosine kinase (BTK) inhibitors, which are being investigated for their potential use in the treatment of various forms of cancer and autoimmune diseases.
Mecanismo De Acción
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide works by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate the proliferation and survival of B cells. By inhibiting BTK, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This makes 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and physiological effects:
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to have significant biochemical and physiological effects. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to inhibit B-cell proliferation and induce apoptosis (programmed cell death) in B-cell malignancies. 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has also been shown to reduce the production of autoantibodies in animal models of autoimmune diseases. In addition, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide is its specificity for BTK, which makes it a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases. However, one of the limitations of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, more research is needed to fully understand the long-term effects of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide on the immune system and other physiological processes.
Direcciones Futuras
There are several future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects. Another area of focus is the investigation of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, more research is needed to fully understand the mechanisms of action of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide and its effects on the immune system and other physiological processes.
Métodos De Síntesis
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide involves several steps, including the reaction of 4-hydroxybenzaldehyde with 4-fluoroaniline to form 4-fluoro-N-(4-hydroxyphenyl)aniline. This intermediate is then reacted with ethyl cyanoacetate to form 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various forms of cancer and autoimmune diseases. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)acrylamide has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMKLWFJCKMCID-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)

![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)

![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)